4-bromo-N-[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)(4-nitrophenyl)methyl]aniline
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Overview
Description
2-{(4-BROMOPHENYL)AMINOMETHYL}-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHINANE-2-THIONE is a complex organic compound that features a unique combination of bromophenyl, nitrophenyl, and dioxaphosphinane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(4-BROMOPHENYL)AMINOMETHYL}-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHINANE-2-THIONE typically involves multiple steps, starting with the preparation of the bromophenyl and nitrophenyl intermediates. These intermediates are then reacted under specific conditions to form the final compound. Common reagents used in the synthesis include bromine, nitrobenzene, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved.
Chemical Reactions Analysis
Types of Reactions
2-{(4-BROMOPHENYL)AMINOMETHYL}-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHINANE-2-THIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the nitrophenyl group.
Substitution: The bromophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different nitro derivatives, while substitution reactions can introduce various functional groups to the bromophenyl moiety.
Scientific Research Applications
2-{(4-BROMOPHENYL)AMINOMETHYL}-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHINANE-2-THIONE has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-{(4-BROMOPHENYL)AMINOMETHYL}-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHINANE-2-THIONE involves its interaction with specific molecular targets. The bromophenyl and nitrophenyl groups can interact with enzymes and receptors, leading to various biological effects. The dioxaphosphinane moiety may also play a role in modulating the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
4-BROMOPHENYLAMINE: Shares the bromophenyl group but lacks the nitrophenyl and dioxaphosphinane moieties.
4-NITROPHENYLAMINE: Contains the nitrophenyl group but lacks the bromophenyl and dioxaphosphinane moieties.
DIOXAPHOSPHINANE DERIVATIVES: Compounds with similar dioxaphosphinane structures but different substituents.
Uniqueness
2-{(4-BROMOPHENYL)AMINOMETHYL}-5,5-DIMETHYL-1,3,2-DIOXAPHOSPHINANE-2-THIONE is unique due to its combination of bromophenyl, nitrophenyl, and dioxaphosphinane groups. This unique structure imparts specific chemical and biological properties that are not observed in the similar compounds listed above.
Properties
Molecular Formula |
C18H20BrN2O4PS |
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Molecular Weight |
471.3 g/mol |
IUPAC Name |
4-bromo-N-[(5,5-dimethyl-2-sulfanylidene-1,3,2λ5-dioxaphosphinan-2-yl)-(4-nitrophenyl)methyl]aniline |
InChI |
InChI=1S/C18H20BrN2O4PS/c1-18(2)11-24-26(27,25-12-18)17(20-15-7-5-14(19)6-8-15)13-3-9-16(10-4-13)21(22)23/h3-10,17,20H,11-12H2,1-2H3 |
InChI Key |
TYWRCXUOZLNADK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COP(=S)(OC1)C(C2=CC=C(C=C2)[N+](=O)[O-])NC3=CC=C(C=C3)Br)C |
Origin of Product |
United States |
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